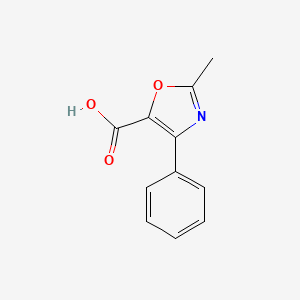

2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid

描述

Historical Development of Oxazole Chemistry

The historical development of oxazole chemistry traces back to the pioneering work of several distinguished chemists in the late 19th and early 20th centuries. In 1887, Arthur Rudolf Hantzsch gave the generic name "oxazole" to substances containing an oxazole ring. Hantzsch synthesized thiazole in 1887 and suggested that other aromatics may exist, arguing that imidazole, oxazole, and selenazole were analogues of thiazole. By new synthetic methods he prepared all of these aromatic types, establishing the foundational understanding of these heterocyclic compounds.

Emil Fischer made significant contributions to oxazole chemistry through his development of the Fischer oxazole synthesis in 1896. This method was discovered by Emil Fischer in 1896 and involved the chemical synthesis of an oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. The Fischer oxazole synthesis was one of the first syntheses developed to produce 2,5-disubstituted oxazoles. The reactants of the oxazole synthesis itself, the cyanohydrin of an aldehyde and the other aldehyde itself, are usually present in equimolar amounts.

However, oxazole itself was not synthesized until 1949 by Cornforth when it was thought that penicillin contained an oxazole ring. In 1962 oxazole entity was firstly synthesized, but the chemistry of oxazole established in past 1876 by synthesizing 2-methyl oxazole. The chemistry of oxazole came into prominence during the beginning of the first world war when penicillin antibiotic was invented.

The Robinson-Gabriel synthesis represents another crucial milestone in oxazole chemistry development. Sir Robert Robinson and Siegmund Gabriel described this reaction in 1909 and 1910, respectively. The Robinson-Gabriel synthesis is an organic reaction in which a 2-acylamino-ketone reacts intramolecularly followed by a dehydration to give an oxazole. This method synthesizes 2,5-diaryloxazole derivatives and the reaction mechanism shows protonation of acylamino keto moiety, into cyclization, then dehydration in presence of mineral acid, which form 2,5-disubstituted oxazole moiety.

Additionally, the van Leusen synthesis, invented by van Leusen and colleagues in 1972, provided a novel chemical synthesis for oxazole ring system. He synthesizes 5-substituted oxazoles by reacting aldehyde and tosylmethyl isocyanide as a precursor in a one-step reaction that takes place in mild and basic state. When aldehydes are employed, the Van Leusen reaction is particularly useful to form oxazoles and imidazoles.

Significance of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid in Chemical Research

This compound represents a structurally significant oxazole derivative with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol. This heterocyclic compound belongs to the oxazole family and features a five-membered aromatic ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties. The compound is primarily studied for its potential applications in pharmaceuticals and organic synthesis.

The structural characteristics of this compound make it particularly valuable in chemical research. The compound exhibits polar characteristics due to the presence of both nitrogen and oxygen atoms in its structure. The specific substitution pattern, with a methyl group at position 2, a phenyl group at position 4, and a carboxylic acid group at position 5, provides unique reactivity profiles that make it useful as an intermediate in synthetic chemistry.

The compound demonstrates versatility in chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and cyclization reactions. These reactions are typically conducted under controlled temperatures and pressures to optimize yields. For example, esterification may require refluxing with an acid catalyst to drive the reaction towards completion. The presence of the carboxylic acid functional group allows for further derivatization through esterification, amidation, and other coupling reactions.

In terms of synthetic accessibility, the compound can be synthesized through various organic reactions, particularly those involving substituted phenyl and carboxylic acid derivatives. The choice of reagents and reaction conditions is crucial for achieving high yields and purity of the final product. For instance, using mild heating and controlling the pH during synthesis can enhance the reaction efficiency.

Overview of Current Literature on Oxazole Derivatives

Current literature demonstrates extensive research interest in oxazole derivatives due to their wide spectrum of biological activities and synthetic utility. The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities.

Recent research has focused on developing green approaches for oxazole synthesis. Several conventional methods are available for the synthesis of oxazole derivatives, namely, Robinson-Gabriel synthesis, Fischer oxazole synthesis, van Leusen synthesis, Bredereck reaction, Cycloisomerization reaction and Erlenmeyer-Polchl reaction. Modern synthetic methods have evolved to include microwave-assisted synthesis and other environmentally friendly approaches.

Table 1: Major Synthetic Methods for Oxazole Derivatives

The pharmaceutical relevance of oxazole derivatives has been extensively documented. Over the past few decades, the United States Food and Drug Administration has approved more than 20 drugs containing these nuclei for various clinical conditions, including Tafamidis and Oxaprozin. Due to their unique physicochemical properties, these drugs often exhibit superior pharmacokinetic profiles and pharmacological effects compared to those with similar heterocycles.

Recent development in oxazole chemistry includes the rapid and scalable synthesis of oxazoles directly from carboxylic acids. A highly efficient and expedient method for the synthesis of 4,5-disubstituted oxazoles has been developed directly from carboxylic acids, employing a stoichiometric amount of the easy-to-access and stable triflylpyridinium reagent. The overall transformation proceeds through the formation of an in situ generated acylpyridinium salt followed by trapping with isocyanoacetates and tosylmethyl isocyanide.

The versatility of oxazole synthesis has been demonstrated through applications in gram-scale production and late-stage functionalization of bioactive molecules including estrone, lipoic acid, valproic acid, and probenecid. Additionally, this process features the advantageous recovery and reuse of the base dimethylaminopyridine, underscoring its practical benefits.

Table 2: Recent Advances in Oxazole Synthesis Applications

Current research also emphasizes the development of environmentally sustainable synthetic approaches. Novel methods have prepared many substituted oxazoles and thus involved in the innovation of oxazole chemistry. These novel methods include microwave-assisted synthesis, which has shown promise in improving reaction efficiency while reducing environmental impact.

The chemical properties of oxazole derivatives continue to be of significant research interest. Oxazoles are aromatic compounds but less so than the thiazoles. Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole. With a pKa of 0.8 for the conjugate acid (oxazolium salts), oxazoles are far less basic than imidazoles. These fundamental properties influence the reactivity and applications of oxazole derivatives in various chemical transformations.

In biomolecules, oxazoles result from the cyclization and oxidation of serine or threonine nonribosomal peptides. Oxazoles are not as abundant in biomolecules as the related thiazoles with oxygen replaced by a sulfur atom. This natural occurrence has inspired synthetic chemists to develop biomimetic approaches for oxazole synthesis and to explore the biological activities of synthetic oxazole derivatives.

属性

IUPAC Name |

2-methyl-4-phenyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-12-9(10(15-7)11(13)14)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTADCJWXIPOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101264713 | |

| Record name | 2-Methyl-4-phenyl-5-oxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101264713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51143-21-6 | |

| Record name | 2-Methyl-4-phenyl-5-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51143-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-phenyl-5-oxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101264713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenyl ketone with acetic anhydride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

化学反应分析

Types of Reactions

2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-carboxylates.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

MPCA serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications, making it a versatile precursor in organic chemistry.

| Application | Description |

|---|---|

| Synthesis of Heterocycles | MPCA is utilized in the preparation of various heterocyclic compounds, which are crucial in pharmaceutical development. |

| Reagents and Catalysts | It can act as a reagent in reactions involving cyclization and functional group transformations. |

Biological Research

Biological Activity

MPCA exhibits several biological activities that are being explored for therapeutic applications. Its mechanisms of action primarily involve interactions with specific enzymes and receptors.

Medicinal Applications

Pharmaceutical Development

MPCA is being investigated as a precursor for developing new pharmaceutical agents targeting various diseases, including cancer and inflammatory conditions.

Case Studies

- Antiproliferative Activity : In vitro studies demonstrated that certain analogs of MPCA exhibit cytotoxic effects against cancer cells, with IC50 values ranging from 0.35 nM to 20.2 nM depending on structural modifications. This underscores the compound's potential as a lead candidate in cancer therapy.

- Immunosuppressive Effects : Experimental data revealed that MPCA inhibited PBMC proliferation, suggesting its application as an immunosuppressive agent in conditions requiring immune modulation .

作用机制

The mechanism of action of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers

4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid (CAS 91137-55-2)

- Molecular Formula: C₁₁H₉NO₃

- Molecular Weight : 203.197 g/mol

- Key Differences : The methyl and phenyl groups are swapped compared to the target compound.

- Properties: Melting Point: 239–242°C Applications: Used as a building block in organic synthesis.

5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic Acid (CAS 18735-74-5)

Substituent Variations

2,4-Dimethyl-1,3-oxazole-5-carboxylic Acid (CAS 2510-37-4)

- Molecular Formula: C₆H₇NO₃

- Molecular Weight : 141.13 g/mol

- Key Differences : Replaces the phenyl group with a methyl group.

- Properties :

2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic Acid (CAS 499766-90-4)

Heteroatom Substitution

2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid (CAS 32002-72-5)

- Molecular Formula: C₁₁H₈NO₂S

- Molecular Weight : 219.26 g/mol

- Key Differences : Oxygen in oxazole replaced with sulfur (thiazole).

- Properties :

Functional Group Modifications

Oxazole-5-carboxylic Acid (CAS 118994-90-4)

- Molecular Formula: C₄H₃NO₃

- Molecular Weight : 113.07 g/mol

- Key Differences: No substituents on the oxazole ring.

- Properties :

2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic Acid (CAS 1380170-68-2)

Research Implications

- Positional Isomerism : Affects melting points and electronic properties, critical for crystallization and solubility in drug formulations .

- Electron-Withdrawing Groups : Trifluoromethyl enhances metabolic stability and acidity, advantageous in protease inhibitors .

- Heteroatom Effects : Thiazoles may offer improved binding kinetics in kinase inhibitors compared to oxazoles .

生物活性

2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid (MPCA) is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

The biological activity of MPCA is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

- Inhibition of Carbonic Anhydrases (CAs) : MPCA has been shown to inhibit human carbonic anhydrases (hCAs), which play critical roles in regulating pH and fluid balance in the body. This inhibition can lead to various cellular effects, influencing metabolic pathways that are crucial for cellular homeostasis.

- Modulation of Immune Responses : Research indicates that MPCA exhibits immunosuppressive properties by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro. This effect is linked to its ability to interfere with cellular signaling pathways involved in immune activation.

- Antioxidant Activity : MPCA may also possess antioxidant properties, which could contribute to its therapeutic potential by mitigating oxidative stress in cells.

Biological Effects

The compound's biological effects have been studied across various contexts, including cancer treatment and immunomodulation.

Antiproliferative Activity

MPCA and its derivatives have been evaluated for their antiproliferative activity against several cancer cell lines. For instance:

- Case Study : In vitro studies have demonstrated that certain analogs of MPCA exhibit significant cytotoxicity against cancer cells, with IC50 values ranging from 0.35 nM to 20.2 nM depending on the specific structural modifications made to the oxazole ring . These findings underscore the potential of MPCA as a lead compound in cancer therapy.

Immunosuppressive Effects

Another notable effect of MPCA is its capacity to modulate immune responses:

- Experimental Data : In vitro experiments revealed that MPCA inhibited the proliferation of PBMCs, suggesting its potential use as an immunosuppressive agent in conditions requiring modulation of immune responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of MPCA, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 Values |

|---|---|---|

| This compound | Immunosuppressive, Antiproliferative | Varies (0.35 - 20.2 nM) |

| 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylate | Moderate Antiproliferative | Not specified |

| 2-Methyl-4-phenyl-1,3-oxazole-5-carboxamide | Potentially similar activity | Not specified |

This table illustrates that while MPCA shares some biological activities with its analogs, it may offer distinct advantages in terms of potency and specificity.

常见问题

Basic: What are the common synthetic routes for 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid?

Answer:

A typical synthesis involves cyclocondensation of precursors such as ethyl acetoacetate, phenylhydrazine, and dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate ester, followed by alkaline hydrolysis to yield the carboxylic acid derivative. For example, analogous oxazole derivatives are synthesized via cyclocondensation under reflux conditions (e.g., acetic acid, 3–5 hours) . Post-synthesis, purification via recrystallization (e.g., DMF/acetic acid mixtures) is recommended to isolate the product .

Key Steps:

Cyclocondensation of carbonyl and amine precursors.

Hydrolysis of the ester intermediate (e.g., NaOH/EtOH).

Recrystallization for purity.

Basic: How can spectroscopic methods characterize this compound?

Answer:

- FTIR : Confirm carboxylic acid (–COOH) via O–H stretching (2500–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹). The oxazole ring shows C=N stretching near 1650 cm⁻¹ .

- NMR :

- ¹H NMR : Methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and carboxylic proton (δ 12–13 ppm, broad).

- ¹³C NMR : Oxazole carbons (δ 150–160 ppm), carbonyl carbon (δ 165–170 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 203.19 (C₁₁H₉NO₃) with fragmentation patterns indicating loss of COOH (44 amu) .

Advanced: How can contradictions in crystallographic data be resolved during structural determination?

Answer:

Discrepancies in unit cell parameters or refinement statistics often arise from crystal twinning or disordered solvent molecules . Use SHELXL for robust refinement:

Apply TWIN and BASF commands to model twinning.

Use PART and FREE to handle disordered regions.

Validate with Rint (target < 0.05) and GOOF (near 1.0) .

Example Workflow:

- Data collection: High-resolution (≤ 0.8 Å) for accurate electron density maps.

- Refinement: Iterative cycles with SHELXL, incorporating hydrogen bonding and thermal motion parameters .

Advanced: What strategies optimize reaction yields in oxazole-carboxylic acid synthesis?

Answer:

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .

- Temperature Control : Reflux in acetic acid (110–120°C) for 3–5 hours balances reactivity and side-product suppression .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted phenylhydrazine or ester byproducts .

Yield Optimization Table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 110–120°C | ↑ 20–30% |

| Catalyst (ZnCl₂) | 5 mol% | ↑ 15% |

| Hydrolysis Time | 2–3 hours | Prevents over-degradation |

Basic: What are the solubility properties of this compound?

Answer:

While direct data is limited, analogous oxazole-carboxylic acids (e.g., 4-Ethyl-2-methyl-1,3-oxazole-5-carboxylic acid) show:

- High solubility : Polar aprotic solvents (DMSO, DMF).

- Moderate solubility : Methanol, ethanol.

- Low solubility : Water, hexane .

Recommendations:

- Use DMSO for stock solutions (50–100 mM).

- Precipitate in water for purification .

Advanced: How do electronic effects of substituents influence the compound’s reactivity?

Answer:

The electron-withdrawing carboxylic acid group deactivates the oxazole ring, reducing electrophilic substitution. However, the phenyl ring at C4 and methyl group at C2 modulate reactivity:

- DFT Calculations : Predict charge distribution (e.g., Mulliken charges) to identify nucleophilic/electrophilic sites .

- Hammett Analysis : Quantify substituent effects on reaction rates (σmeta for phenyl: +0.37; σpara for –COOH: +0.78) .

Key Findings:

- Methyl at C2 increases steric hindrance, favoring meta substitution on the phenyl ring.

- Carboxylic acid enhances stability via intramolecular H-bonding with the oxazole N .

Advanced: How to address discrepancies in reported melting points for this compound?

Answer:

Variations (e.g., 201–203°C vs. 214–215°C for similar thiazole derivatives) may arise from:

Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. DMF) to isolate stable forms .

Impurities : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to assess purity (>98% by area) .

Measurement Methods : Compare DSC (dynamic scanning) vs. capillary methods .

Validation Protocol:

Basic: What safety precautions are recommended for handling this compound?

Answer:

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods due to potential dust inhalation.

- Storage : –20°C under inert gas (Ar/N₂) to prevent hydrolysis .

First Aid:

- Skin contact: Wash with soap/water.

- Inhalation: Move to fresh air; seek medical attention if irritation persists .

Advanced: How to computationally model the compound’s interaction with biological targets?

Answer:

Docking Studies : Use AutoDock Vina with protein PDB files (e.g., COX-2 for anti-inflammatory studies).

MD Simulations : GROMACS for 100 ns trajectories to assess binding stability.

ADMET Prediction : SwissADME for bioavailability and toxicity profiles .

Key Parameters:

- Ligand preparation: Optimize geometry at B3LYP/6-31G(d) level.

- Binding affinity: Target ΔG ≤ –7 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。